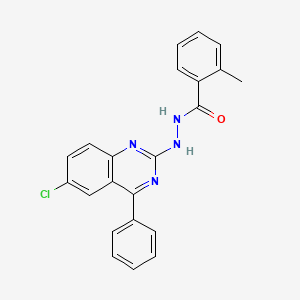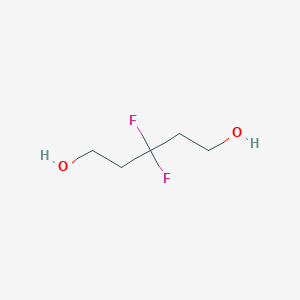
3,3-Difluoro-1,5-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of “3,3-Difluoro-1,5-pentanediol” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1,5-pentanediol” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .
Chemical Reactions Analysis
“3,3-Difluoro-1,5-pentanediol” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
Aplicaciones Científicas De Investigación
Biosynthesis of 1,5-Pentanediol
Specific Scientific Field
Bioengineering and Microbiology
Summary of the Application
1,5-Pentanediol (1,5-PDO) is a linear diol with an odd number of methylene groups, which is an important raw material for polyurethane production . In recent years, the chemical methods have been predominantly employed for synthesizing 1,5-PDO . However, with the increasing emphasis on environmentally friendly production, it has been a growing interest in the biosynthesis of 1,5-PDO .
Methods of Application or Experimental Procedures
A new biosynthetic pathway was developed to form a cell factory in Escherichia coli to produce 1,5-PDO . The pathway involves the synthesis of 1,5-PDO from lysine with an integrated cofactor and co-substrate recycling . The pathway was achieved by cascading lysine decarboxylase and alcohol dehydrogenase from E. coli .
Results or Outcomes
After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
One-Pot Production of 1,5-Pentanediol from Furfural
Specific Scientific Field
Catalysis and Green Chemistry
Summary of the Application
The one-pot production of a relevant chemical such as 1,5-pentanediol (1,5-PDO) from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This work provides new evidence on the influence of the starting reagent, the features of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and of reaction conditions on the productivity of 1,5-PDO under batch conditions .
Methods of Application or Experimental Procedures
The process involves the use of tailored hydrotalcite-based catalysts for the one-pot production of 1,5-PDO from furfural . The productivity is maximized when Co 2+ species partially substitute Mg 2+ species in parent LDH, yielding promising pentanediol yields under mild reaction conditions .
Results or Outcomes
The results suggest the direct pathway through furfuryl alcohol intermediates, allowing the one-pot production from furfural at lower temperature than analogous systems .
Production of Polyesters and Polyurethanes
Specific Scientific Field
Polymer Chemistry
Summary of the Application
1,5-Pentanediol (1,5-PDO) is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol .
Methods of Application or Experimental Procedures
1,5-PDO is used as a raw material in the production of polyesters and polyurethanes . The specific methods of application or experimental procedures would depend on the type of polyester or polyurethane being produced.
Results or Outcomes
The use of 1,5-PDO in the production of polyesters and polyurethanes provides an economic and sustainable alternative to other diols .
Production of Plastics, Cosmetics, and Food
Specific Scientific Field
Industrial Chemistry
Summary of the Application
1,5-Pentanediol (1,5-PDO) can also be used in the production of plastics, cosmetics, and food .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific product being produced. For example, in the production of plastics, 1,5-PDO could be used as a monomer in the polymerization process.
Results or Outcomes
The use of 1,5-PDO in these industries provides a versatile and valuable raw material .
Safety And Hazards
Direcciones Futuras
The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “3,3-Difluoro-1,5-pentanediol” could play a significant role in the development of sustainable chemical production processes.
Propiedades
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1,5-pentanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

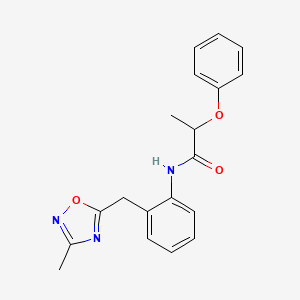
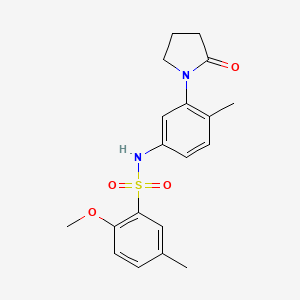
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
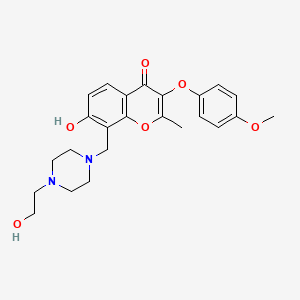
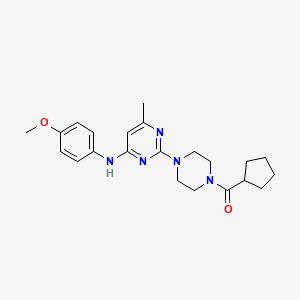
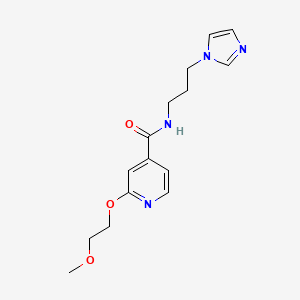
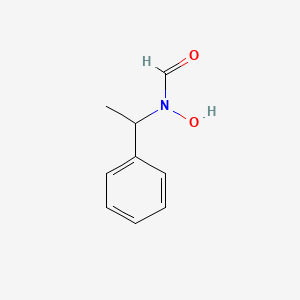
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
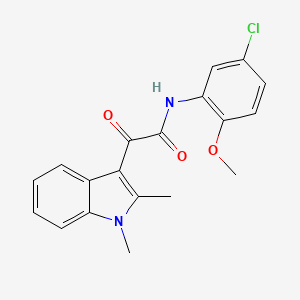
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)
